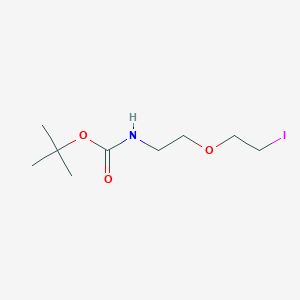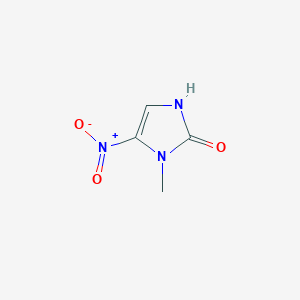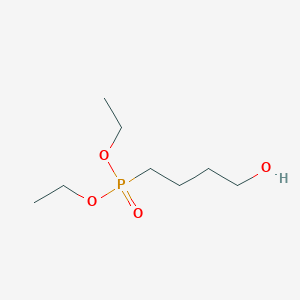
1-Chloroisoquinoline-3-carbonitrile
Vue d'ensemble
Description
1-Chloroisoquinoline-3-carbonitrile is a chemical compound used for research and development . It is a solid substance and its molecular formula is C10H5ClN2 .
Synthesis Analysis
The synthesis of 1-Chloroisoquinoline-3-carbonitrile involves various synthetic methods and chemical reactions . It has been used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, and in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Molecular Structure Analysis
The molecular weight of 1-Chloroisoquinoline-3-carbonitrile is 188.61 . The InChI key is FMQOMPVZLLUVOD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 1-Chloroisoquinoline-3-carbonitrile involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Chloroisoquinoline-3-carbonitrile derivatives are involved in a variety of synthetic methods and chemical reactions. These reactions can be subdivided into groups covering reactions of the chloro substituent as well as the cyano substituent, and are used in producing biologically active compounds (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Studies on hydroquinoline derivatives, including 1-Chloroisoquinoline-3-carbonitrile, have shown insights into their structural, electronic, optical, and charge transport properties. These studies involve the use of density functional theory (DFT) and time-dependent DFT, indicating potential as multifunctional materials (Irfan et al., 2020).
Chemical Transformations
The reactivity of similar compounds, like 6-methylchromone-3-carbonitrile, towards various nucleophilic reagents has been investigated, leading to the synthesis of a variety of heterocyclic systems. These findings could inform the reactivity and potential applications of 1-Chloroisoquinoline-3-carbonitrile derivatives (Ibrahim & El-Gohary, 2016).
Facile Synthesis and Antimicrobial Activity
The compound has been used in facile synthesis processes, like the synthesis of tetrahydropyrimido quinoline derivatives, and studies have reported its antimicrobial activity, indicating its potential in medical applications (Elkholy & Morsy, 2006).
Propriétés
IUPAC Name |
1-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-7(9)5-8(6-12)13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELFWZCBLBEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















